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Executive Summary

Arbemnifosbuvir, also known as AT-527 and its free base form AT-511 (Bemnifosbuvir), is a
novel, orally bioavailable guanosine nucleotide analog demonstrating potent antiviral activity
against SARS-CoV-2. It is a double prodrug that, once inside the cell, is metabolized into its
active triphosphate form, AT-9010. Groundbreaking structural and biochemical studies have
revealed that Arbemnifosbuvir exerts its antiviral effect through a unique dual-targeting
mechanism against the viral RNA-dependent RNA polymerase (RdRp), nsp12. This
mechanism involves the inhibition of both the canonical polymerase (RdRp) active site and the
N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This dual action
presents a high barrier to the development of viral resistance. This document provides a
comprehensive technical overview of Arbemnifosbuvir's mechanism of action, supported by
guantitative data from key experiments, detailed experimental protocols, and visualizations of
the core concepts.

Metabolic Activation of Arbemnifosbuvir

Arbemnifosbuvir (AT-527) is designed as a double prodrug to enhance cell permeability and
ensure efficient delivery to target tissues. Following oral administration and cellular uptake, it
undergoes a multi-step enzymatic conversion to its pharmacologically active 5'-triphosphate
form, AT-9010. This bioactivation is critical for its antiviral activity as the triphosphate moiety is
necessary for interaction with the viral polymerase.
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The activation cascade involves host cell enzymes, including cathepsin A (CatA),
carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (HINT1), which
hydrolyze the prodrug moieties to yield the monophosphate. Subsequent phosphorylation by
host kinases, such as guanylate kinase 1 (GUK1) and nucleoside-diphosphate kinases
(NDPK), generates the active AT-9010 triphosphate.
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Caption: Metabolic activation pathway of Arbemnifosbuvir.

Dual-Targeting Mechanism of Action on nsp12

The antiviral activity of Arbemnifosbuvir is mediated by its active metabolite, AT-9010, which
uniquely targets two distinct functional domains of the SARS-CoV-2 RNA-dependent RNA
polymerase (nsp12).[1][2][3]

RdRp Domain Inhibition: Immediate Chain Termination
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The C-terminal domain of nsp12 contains the canonical RdRp active site responsible for
synthesizing viral RNA. AT-9010 acts as a competitive inhibitor of its natural counterpart,
guanosine triphosphate (GTP). Upon incorporation into the nascent viral RNA strand, AT-9010
causes immediate chain termination.[1][3] This is attributed to the modified ribose group of the
molecule, which features both 2'-fluoro and 2'-methyl substitutions.[1] This steric hindrance
prevents the correct alignment of the next incoming nucleoside triphosphate, thereby halting
RNA synthesis.

NiRAN Domain Inhibition: Blocking
Nucleotidyltransferase Activity

The N-terminal of nsp12 contains a highly conserved NiRAN domain, which possesses
nucleotidyltransferase activity essential for viral replication, including protein-primed RNA
synthesis.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 also
binds to a distinct pocket within the NiRAN active site.[1][2][3] The binding occurs in a unique,
flipped orientation compared to native nucleotides, allowing the guanine base to occupy a
previously unobserved cavity. This binding effectively outcompetes native nucleotides and
inhibits the NiRAN domain's function, such as the UMPYylation of accessory proteins like nsp8
and nsp9, providing a second, independent mechanism of antiviral action.[1]
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Caption: Dual-inhibition mechanism of AT-9010 on nsp12.

Quantitative Data Summary

The antiviral potency and metabolic profile of Arbemnifosbuvir have been characterized
through various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of Arbemnifosbuvir
(AT-511)
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Potency o
. . Cytotoxicity
Virus Cell Line Assay Type (ECso/ Reference
(CCso)
ECo0)
Virus Yield ECoo0: 0.47
SARS-CoV-2  HAE _ >100 uM [4]
Reduction uM
Virus Yield ECo0: 0.34
HCoV-229E Huh-7 _ >86 uM [4]
Reduction UM
Virus Yield
HCoV-0C43 Huh-7 _ ECo0: 1.2 uM >86 UM [4]
Reduction
Virus Yield ECoo0: 0.45
SARS-CoV Huh-7 ] >86 pM [4]
Reduction UM
Huh-7 ] ECso: 12.8
HCV GT1la ) Luciferase >10 uM [4]
Replicon nM
Huh-7 ) ECso0: 12.5
HCV GT1b ) Luciferase >10 pM [4]
Replicon nM
Huh-7 ]
HCV GT2a ) Luciferase ECso0: 9.2 nM >10 uM [4]
Replicon
HAE: Human
Airway
Epithelial
cells; HCoV:
Human

Coronavirus;
HCV:
Hepatitis C
Virus; GT:
Genotype.

Table 2: Intracellular Metabolism and Clinical Efficacy
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Cell/Patient

Parameter Method Result Reference
Type
Human Bronchial
AT-9010 o
) Epithelial Cells LC-MS/MS 698 £ 15 uM [4]
Formation
(10 pM AT-511)
Human Nasal
AT-9010 o
) Epithelial Cells LC-MS/MS 236 £ 14 uM [4]
Formation
(10 uM AT-511)
] Hospitalized 0.7 logio greater
Viral Load i
] COVID-19 RT-gPCR reduction vs. [5]
Reduction ]
Patients placebo at Day 2

Experimental Protocols
In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This protocol outlines the general steps for determining the antiviral efficacy of
Arbemnifosbuvir (AT-511) against coronaviruses in a susceptible cell line (e.g., Huh-7 or
primary HAE cells).

e Cell Plating: Seed Huh-7 cells in 96-well plates at a density of 1 x 10* cells/well and incubate
for 24 hours at 37°C, 5% CO: to form a confluent monolayer. For HAE cells, use established
air-liquid interface cultures.

o Compound Preparation: Prepare a 2x working stock of AT-511 by performing serial dilutions
in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from
0.1 uM to 100 pM.

 Virus Infection: Infect the cell monolayers with the target coronavirus (e.g., SARS-CoV-2) at
a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of the
diluted compound or a vehicle control (DMSO).

¢ Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle
(e.g., 48-72 hours) at 37°C, 5% COs..
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Supernatant Harvest: After incubation, carefully collect the cell culture supernatant from each
well.

Virus Titer Quantification: Determine the amount of infectious virus in the harvested
supernatant using a TCIDso (50% Tissue Culture Infectious Dose) assay on a susceptible
indicator cell line, such as Vero E6 cells.

Data Analysis: Calculate the viral titer for each compound concentration. The ECoo is
determined as the concentration of the compound that causes a 90% (1-logio) reduction in
the viral titer compared to the vehicle control.

1. Seed Huh-7 or HAE cells 2. Prepare serial dilutions
in 96-well plates of AT-511

3. Infect cells with SARS-CoV-2
+ AT-511 or Vehicle Control

4. Incubate for 48-72 hours
at 37°C

5. Harvest culture supernatant

6. Quantify viral titer
(TCIDso assay on Vero E6 cells)

7. Calculate ECo0 value
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Caption: Experimental workflow for the Virus Yield Reduction assay.
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Cryo-Electron Microscopy of nsp12-RNA-AT-9010
Complex

This protocol is based on the methodology used to resolve the structure of AT-9010 bound to
the SARS-CoV-2 replication and transcription complex (RTC).

o Complex Assembly: The RTC is assembled by incubating purified recombinant SARS-CoV-2
nspl2, nsp7, and nsp8 proteins with a synthetic RNA template/primer scaffold. The complex
is then incubated with a molar excess of AT-9010 to allow for incorporation and binding.

e Grid Preparation: A 3 pL aliquot of the assembled complex (at ~5-10 mg/mL) is applied to a
glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid. The grid is blotted for 3-4
seconds under 100% humidity at 4°C and immediately plunge-frozen in liquid ethane using a
Vitrobot Mark IV (Thermo Fisher).

o Data Collection: Grids are screened on a 200 keV Talos Arctica microscope and final data is
collected on a 300 keV Titan Krios microscope equipped with a Gatan K3 direct electron
detector and a bioquantum energy filter. Data is typically collected in super-resolution
counting mode at a nominal magnification yielding a pixel size of ~0.8-1.1 A. An automated
data collection software like EPU is used to acquire thousands of movie micrographs over a
defocus range of -1.0 to -2.5 um with a total electron dose of 50-60 e~/Az2.

e Image Processing:

o Preprocessing: Movie frames are aligned and dose-weighted using MotionCor2. CTF
parameters are estimated using CTFFINDA4.

o Particle Picking & Extraction: Particles are picked using a template-based or deep-
learning-based picker in cryoSPARC or RELION and extracted.

o 2D/3D Classification: Multiple rounds of 2D and 3D classification are performed to remove
junk particles and select for a homogenous subset of particles representing the desired
complex.

o Refinement: The final particle set is subjected to 3D auto-refinement followed by CTF
refinement and Bayesian polishing in RELION to achieve the highest possible resolution.
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e Model Building and Analysis: An initial model is fitted into the final, post-processed map
using UCSF Chimera. The model is then manually rebuilt in Coot and refined using Phenix or
ISOLDE to produce the final atomic model for structural analysis.

NiRAN-mediated nsp9 NMPylation Assay

This biochemical assay is used to assess the inhibitory effect of compounds on the
nucleotidyltransferase activity of the NiRAN domain.

o Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture
containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCI, 2 mM MgClz, 1 mM
DTT), recombinant nsp12, and recombinant nsp9.

« Inhibitor Addition: Add AT-9010 or a control compound (e.g., GDP) at various concentrations
to the reaction tubes. Include a no-inhibitor control.

e Reaction Initiation: Start the reaction by adding a radiolabeled nucleotide, typically [a-
32P|UTP or [0-32P]GTP.

¢ Incubation: Incubate the reaction at 30°C for 30-60 minutes.

o Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at
95°C for 5 minutes.

e Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a
phosphor screen.

e Quantification: Visualize the radiolabeled nsp9 (nsp9-NMP) band using a phosphorimager.
Quantify the band intensity to determine the level of NMPylation. Calculate the percent
inhibition at each concentration of AT-9010 relative to the no-inhibitor control to determine the
ICso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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polymerase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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